molecular formula C13H14N2O4 B3157321 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid CAS No. 848316-24-5

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid

Cat. No.: B3157321
CAS No.: 848316-24-5
M. Wt: 262.26 g/mol
InChI Key: HBZGBAJPFYGVRN-UHFFFAOYSA-N
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Description

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, which is a cyclic derivative of the neurotransmitter GABA, and a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid typically involves the following steps:

  • Formation of 2-Oxopyrrolidin-1-ylphenylacetic acid: : This can be achieved by reacting 2-oxopyrrolidin-1-yl with phenylacetic acid under suitable conditions.

  • Formylation: : The phenylacetic acid derivative is then formylated using reagents like formic acid or formyl chloride to introduce the formamide group.

  • Amination: : Finally, the formylated product undergoes amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Ammonia, amines, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for studying protein interactions.

  • Medicine: : Potential use in drug development for neurological disorders.

  • Industry: : Application in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is structurally similar to compounds like piracetam and aniracetam, which are also known for their cognitive-enhancing properties

Similar Compounds

  • Piracetam

  • Aniracetam

  • Levetiracetam

  • Brivaracetam

Properties

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-2-1-7-15(11)10-5-3-9(4-6-10)13(19)14-8-12(17)18/h3-6H,1-2,7-8H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZGBAJPFYGVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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